molecular formula C13H23N3O2 B2620478 Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975117-75-9

Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate

Cat. No. B2620478
CAS RN: 1975117-75-9
M. Wt: 253.346
InChI Key: MFLHHOPEDVKWTE-UHFFFAOYSA-N
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Description

Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPP is a potent inhibitor of serine hydrolases, a class of enzymes that play crucial roles in many biological processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves the irreversible inhibition of serine hydrolases through covalent modification of the active site. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate contains a reactive group that selectively targets the serine residue in the active site of serine hydrolases, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the identification and characterization of serine hydrolases in complex biological systems.
Biochemical and Physiological Effects:
Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to have significant biochemical and physiological effects in various biological systems. Inhibition of serine hydrolases by Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been linked to the regulation of lipid metabolism, inflammation, and pain perception. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and obesity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its ability to selectively target and inhibit serine hydrolases, allowing for the identification and characterization of these enzymes in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is its irreversible inhibition of serine hydrolases, which can lead to the loss of enzyme activity and potential side effects.

Future Directions

There are several future directions for Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate research, including the development of more potent and selective inhibitors, the identification and characterization of new serine hydrolases, and the application of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate in drug discovery and development. Additionally, Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to gain a more comprehensive understanding of serine hydrolase function and regulation.

Synthesis Methods

The synthesis of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate involves a series of chemical reactions that require specific reagents and conditions. The first step in the synthesis is the preparation of 3-aminomethyl-1-methylpyrazole-4-carboxylic acid, which is obtained by reacting 3-amino-1-methylpyrazole-4-carboxylic acid with formaldehyde and hydrogen cyanide. The resulting product is then treated with butyl lithium and methyl iodide to form the butyl(methyl)amino derivative. Finally, the esterification of the resulting compound with ethyl chloroformate yields Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been used in various scientific research applications due to its ability to selectively inhibit serine hydrolases. One of the most significant applications of Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate is in the field of proteomics, where it is used to identify and characterize serine hydrolases in complex biological systems. Ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been used in drug discovery, where it is used to screen for potential drug targets and develop novel therapeutics.

properties

IUPAC Name

ethyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-5-7-8-15(3)10-12-11(9-16(4)14-12)13(17)18-6-2/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLHHOPEDVKWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=NN(C=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate

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